Furfuryl propyl disulfide CAS number 252736-36-0
Furfuryl propyl disulfide CAS number 252736-36-0
An In-Depth Technical Guide to Furfuryl Propyl Disulfide (CAS No. 252736-36-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl propyl disulfide, registered under CAS number 252736-36-0, is a significant organosulfur compound characterized by the presence of a furan ring and a disulfide bond. This molecule is a key contributor to the aroma and flavor profiles of a variety of cooked and processed foods, imparting characteristic savory, roasted, and alliaceous notes. While its primary application lies within the flavor and fragrance industry, the unique structural combination of a furan moiety and a disulfide linkage suggests a broader potential for this compound, warranting a closer examination of its chemical synthesis, analytical characterization, and biological activities. This guide provides a comprehensive technical overview of furfuryl propyl disulfide, intended to serve as a valuable resource for researchers in food science, analytical chemistry, and drug discovery.
Chemical and Physical Properties
Furfuryl propyl disulfide is a colorless to pale yellow liquid with a potent, characteristic sulfurous odor, often described as alliaceous or reminiscent of cooked onions and roasted meat.[1] Its identity and fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 252736-36-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂OS₂ | [1][3] |
| Molecular Weight | 188.31 g/mol | [3] |
| IUPAC Name | 2-[(Propyldisulfanyl)methyl]furan | [3] |
| Synonyms | Propyl furfuryl disulfide, 2-(Propyldisulfanylmethyl)furan | [1][2] |
| Appearance | Colorless clear liquid | [1] |
| Odor Profile | Sulfurous, alliaceous, garlic, roasted meat, nutty | [1][5] |
| Boiling Point | 121-123 °C at 18 mmHg | [1] |
| Specific Gravity | 1.103 - 1.113 @ 20°C | [1] |
| Refractive Index | 1.539 - 1.547 @ 20°C | [1] |
| Flash Point | 228 °F (108.9 °C) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [3] |
| FEMA Number | 3979 | [1][3] |
Synthesis of Furfuryl Propyl Disulfide
The synthesis of furfuryl propyl disulfide can be achieved through a variety of synthetic routes, with the Bunte salt reaction being a prominently cited method.[6] This pathway offers a reliable and scalable approach for the formation of the disulfide bond. The overall synthesis can be conceptualized as a multi-step process starting from readily available precursors.
Conceptual Synthesis Pathway
The synthesis logically proceeds through the preparation of key intermediates: furfuryl mercaptan and a propylthiosulfate salt (Bunte salt), which then react to form the final product.
Caption: Conceptual synthesis pathway for Furfuryl Propyl Disulfide.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the Bunte salt methodology described for similar disulfide compounds.[6]
Step 1: Synthesis of Furfuryl Mercaptan
-
Reduction of Furfural: Furfural is reduced to furfuryl alcohol. This can be achieved through catalytic hydrogenation using catalysts like copper chromite or through chemical reduction with reducing agents such as sodium borohydride.[7]
-
Conversion to Furfuryl Mercaptan: Furfuryl alcohol is then converted to furfuryl mercaptan. A common method involves reaction with thiourea followed by hydrolysis.
Step 2: Preparation of Sodium Propyl Thiosulfate (Bunte Salt)
-
In a reaction vessel, dissolve sodium thiosulfate in a suitable solvent system, such as a mixture of methanol and water.
-
Add 1-bromopropane to the solution.
-
Heat the mixture under reflux for several hours to facilitate the formation of the S-propyl thiosulfate salt.
-
The product can be isolated by cooling the reaction mixture and collecting the precipitated solid.
Step 3: Synthesis of Furfuryl Propyl Disulfide
-
Prepare a solution of sodium furfurylthiolate by reacting furfuryl mercaptan with a base such as sodium hydroxide in an aqueous medium.
-
To this solution, add the previously synthesized sodium propyl thiosulfate.
-
Stir the reaction mixture at room temperature or with gentle heating to promote the disulfide bond formation.
-
The crude furfuryl propyl disulfide will separate as an oily layer.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final product by vacuum distillation to yield a colorless to pale yellow liquid.[6]
Analytical Methodologies
The purity and identity of furfuryl propyl disulfide are critical for its application in the flavor industry and for any potential pharmacological studies. Gas chromatography-mass spectrometry (GC-MS) is the most appropriate technique for its analysis.
Proposed GC-MS Protocol for Quality Control
This protocol is based on established methods for the analysis of volatile sulfur and furan compounds.[8]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: A split/splitless injector is used. For dilute samples, a splitless injection is preferred to enhance sensitivity. The injector temperature should be set to approximately 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Expected Results: The retention time and mass spectrum of the analyzed sample should match that of a pure reference standard of furfuryl propyl disulfide. The mass spectrum would be expected to show a molecular ion peak at m/z 188, along with characteristic fragmentation patterns corresponding to the furfuryl and propyl disulfide moieties.
Applications in the Flavor Industry
The primary and well-established application of furfuryl propyl disulfide is as a flavoring agent.[5] Its unique sensory profile makes it a valuable component in the creation of complex and authentic flavor systems.
Flavor Profile and Contribution
Volatile sulfur compounds are known for their extremely low odor thresholds, meaning they can significantly impact the overall aroma of a product even at very low concentrations.[1][6][7] The flavor profile of furfuryl propyl disulfide is a synergistic combination of its constituent parts:
-
Furfuryl Group: Contributes roasted, nutty, and slightly bready notes. These characteristics are typical of furan derivatives formed during the Maillard reaction in cooked foods.[9]
-
Propyl Disulfide Group: Imparts a sharp, pungent, and alliaceous (onion/garlic-like) character.[6]
The combination of these characteristics makes furfuryl propyl disulfide particularly effective in enhancing the flavor of:
-
Roasted meats (beef, chicken)
-
Savory soups and broths
-
Roasted nuts
-
Cooked onion and garlic flavors[5]
Mechanism of Flavor Perception and Interaction
The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. The specific shape and electronic properties of furfuryl propyl disulfide allow it to bind to certain olfactory receptors, triggering a neural signal that the brain interprets as its characteristic aroma.
Furthermore, in food systems, disulfide compounds can interact with other food components, particularly proteins. Thiol-disulfide exchange reactions can occur between the disulfide bond of the flavor molecule and cysteine residues in proteins.[10] This can lead to the release of the corresponding thiols (furfuryl mercaptan and propyl mercaptan), which have their own potent aroma profiles, further contributing to the complexity of the perceived flavor.[9][10]
Caption: Interaction of Furfuryl Propyl Disulfide with proteins in a food matrix.
Safety and Toxicology
The safety of furfuryl propyl disulfide for its intended use as a flavoring agent has been evaluated by regulatory bodies. It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[3]
While specific toxicological studies on furfuryl propyl disulfide are not extensively published in the public domain, an assessment of its safety can be inferred from data on related furan and disulfide compounds.
-
Furan Derivatives: Some furan derivatives have been investigated for potential toxicity.[11] It is important to note that the toxicological profile of a furan derivative is highly dependent on its specific structure and substituents.
-
Organosulfur Compounds: Many naturally occurring organosulfur compounds from sources like garlic and onions have been studied for their biological activities and are generally considered safe for consumption in food.[12]
For a more in-depth toxicological assessment in the context of drug development, a combination of in silico predictive toxicology and in vitro assays would be necessary. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict potential toxicities based on the molecule's structural features.[2][13][14][15][16][17][18][19]
Potential for Drug Development and Further Research
While the primary application of furfuryl propyl disulfide is in the flavor industry, its constituent chemical motifs are found in numerous biologically active molecules, suggesting potential avenues for further research, particularly for drug development professionals.
-
Furan Nucleus: The furan ring is a scaffold present in many pharmaceuticals with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][8][11][20]
-
Disulfide Bond: The disulfide bond is a key functional group in many biological systems, playing a role in protein structure and redox regulation.[21] Some disulfide-containing compounds have shown interesting pharmacological activities, including antioxidant and antimicrobial effects.[12][22]
-
Propyl Disulfide Moiety: Propyl disulfide itself, found in plants like neem, has demonstrated antifungal activity.[23] Other propyl disulfide-containing compounds from sources like onions are associated with various health benefits, including antioxidant and anti-inflammatory properties.[24]
Given these precedents, furfuryl propyl disulfide could be investigated for a range of biological activities, including:
-
Antimicrobial activity: The combination of the furan ring and the disulfide bond may lead to synergistic antimicrobial effects.
-
Antioxidant properties: The sulfur atoms in the disulfide bond could participate in redox reactions, potentially conferring antioxidant activity.
-
Enzyme inhibition: The molecule could be screened for its ability to inhibit specific enzymes relevant to disease pathways.
Future research should focus on synthesizing analogs of furfuryl propyl disulfide and screening them in a variety of biological assays to explore their therapeutic potential.
Conclusion
Furfuryl propyl disulfide is a well-established and important molecule in the flavor industry, valued for its complex and potent savory aroma. Its synthesis is achievable through established chemical routes, and its analysis is readily performed using standard techniques like GC-MS. Beyond its current applications, the presence of both a furan ring and a disulfide bond within its structure suggests a potential for broader biological activity. For researchers in drug development, this compound and its derivatives represent an interesting and underexplored area of chemical space that may yield novel therapeutic agents. A deeper investigation into its pharmacological properties is a logical and promising next step.
References
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Semantic Scholar. (n.d.). Synthesis of flavor furfuryl 2-methyl-3-furyl disulfide. Retrieved from [Link]
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ResearchGate. (n.d.). The Interaction of Disulfide Flavor Compounds with Proteins in Model Systems. Retrieved from [Link]
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American Chemical Society. (n.d.). Interaction of Thiol and Disulfide Flavor Compounds with Food Components. Retrieved from [Link]
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Semantic Scholar. (2021, April 14). Antifungal Activity of Propyl Disulfide from Neem (Azadirachta indica) in Vapor and Agar Diffusion Assays against. Retrieved from [Link]
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PubChem. (n.d.). Propyl furfuryl disulfide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Reactivity and stability of selected flavor compounds. Retrieved from [Link]
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Journal of Food Bioactives. (n.d.). View of Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 16). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). From structure to redox: the diverse functional roles of disulfides and implications in disease. Retrieved from [Link]
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PubMed. (2023, April 8). Making in silico predictive models for toxicology FAIR. Retrieved from [Link]
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ResearchGate. (2017, December 15). (PDF) Predictive Toxicology: Latest Scientific Developments and Their Application in Safety Assessment” (Comprehensive Medicinal Chemistry III) Invited by Novartis pre-clinical safety to write a section on “Physicochemical Properties Links With Drug Promiscuity and In Vivo Toxicological Outcomes. Retrieved from [Link]
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